

Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-(2-Methoxyphenyl)-3-oxobutanamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **N-(2-Methoxyphenyl)-3-oxobutanamide** from 2-methoxyaniline. Two primary synthetic routes are outlined: the acetoacetylation of 2-methoxyaniline with diketene and the condensation reaction with ethyl acetoacetate. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, **N-(2-Methoxyphenyl)-3-oxobutanamide**, is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1]
Molecular Weight	207.23 g/mol	[1]
Physical Form	Liquid	
CAS Number	92-15-9	[1]

Experimental Protocols

Two effective methods for the synthesis of **N-(2-Methoxyphenyl)-3-oxobutanamide** are detailed below.

Protocol 1: Acetoacetylation using Diketene

This method offers a mild and efficient route for the synthesis of **N-(2-Methoxyphenyl)-3-oxobutanamide**. The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxyaniline on the diketene molecule.^[1]

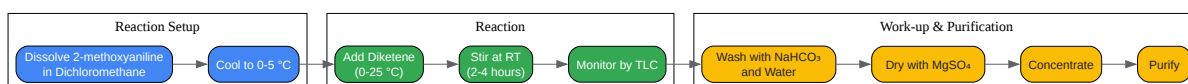
Materials:

- 2-Methoxyaniline
- Diketene
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature between 0 and 25°C.^[1]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **N-(2-Methoxyphenyl)-3-oxobutanamide**.



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Fig. 1: Experimental workflow for the synthesis of **N-(2-Methoxyphenyl)-3-oxobutanamide** using diketene.

Protocol 2: Condensation with Ethyl Acetoacetate

A widely employed method for the synthesis of N-aryl acetoacetamides involves the condensation of an aniline derivative with ethyl acetoacetate.^[1] This reaction can be performed with or without a catalyst and can be driven by conventional heating or microwave irradiation. An acid-catalyzed variation is also common.

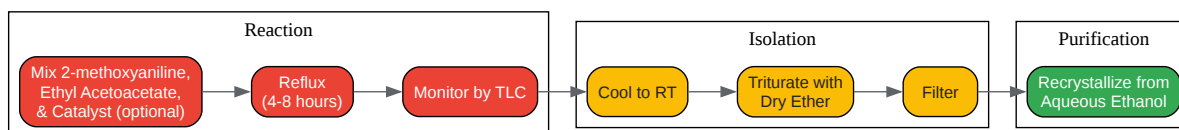
Materials:

- 2-Methoxyaniline
- Ethyl acetoacetate
- Potassium tert-butoxide (catalyst, optional)
- Ethanol (solvent)

- Dry ether
- Standard laboratory glassware for reflux

Procedure:

- In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).
- Add a catalytic amount of potassium tert-butoxide (optional).
- Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC.[1][2]
- After the reaction is complete, cool the mixture to room temperature.
- Triturate the residue with dry ether to induce precipitation of the product.
- Filter the solid product and wash with small portions of cold, dry ether.
- Purify the product by recrystallization from aqueous ethanol to yield colorless crystals of **N-(2-Methoxyphenyl)-3-oxobutanamide**. [2]



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Fig. 2: Experimental workflow for the synthesis of **N-(2-Methoxyphenyl)-3-oxobutanamide** using ethyl acetoacetate.

Spectroscopic Data

While comprehensive experimental spectroscopic data for **N-(2-Methoxyphenyl)-3-oxobutanamide** is not readily available in the cited literature, the expected proton

environments can be predicted based on the molecular structure.

Predicted ^1H NMR Spectral Data:

Protons	Predicted Chemical Shift (δ , ppm)
Amide (NH)	~9.0 - 10.0
Aromatic (Ar-H)	~6.8 - 8.0
Methoxy (OCH_3)	~3.8
Methylene (CH_2)	~3.5
Methyl (CH_3)	~2.2

It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions. Researchers are advised to perform their own spectral analysis for product characterization.

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References

- 1. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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